

# 4-amino-N-(4-methoxyphenyl)benzamide synthesis protocol

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## Compound of Interest

Compound Name: 4-amino-N-(4-methoxyphenyl)benzamide

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## ## In-Depth Technical Guide to the Synthesis of 4-amino-N-(4-methoxyphenyl)benzamide

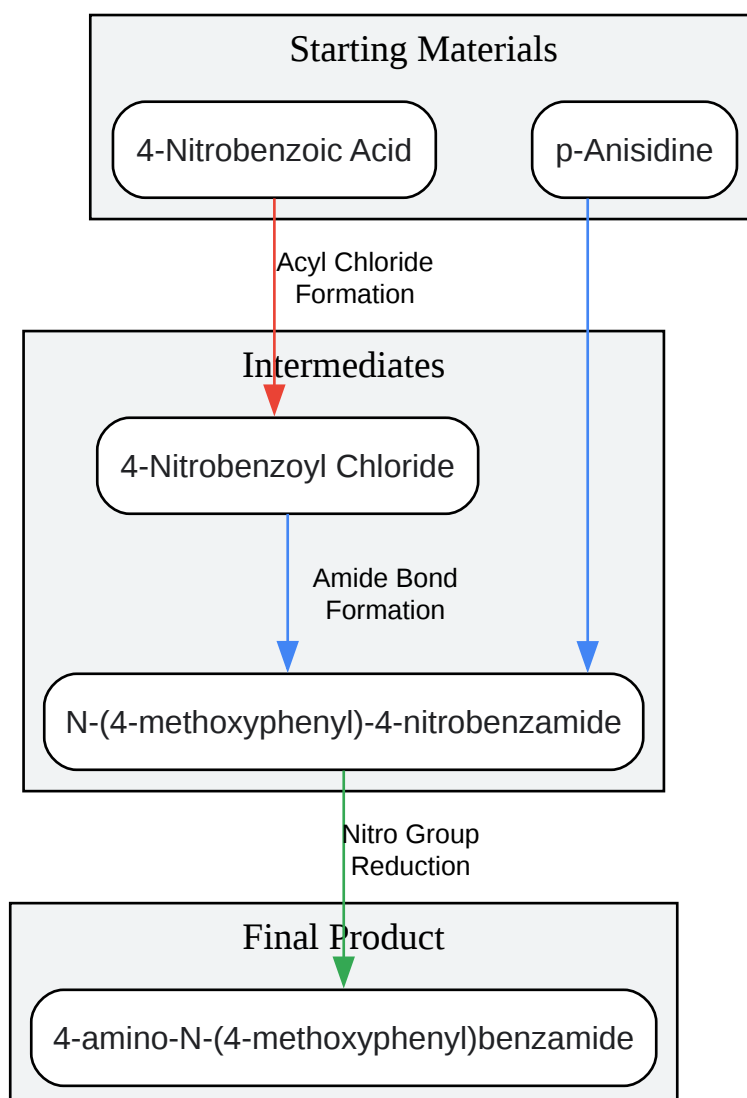
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of **4-amino-N-(4-methoxyphenyl)benzamide**, a valuable benzamide derivative. The synthesis follows a reliable and well-documented two-step pathway involving an initial acylation reaction to form an amide bond, followed by the reduction of a nitro group to the target primary amine. This document outlines the comprehensive experimental procedures, quantitative data for all compounds, and visual diagrams of the synthetic workflow and strategy.

## Synthetic Pathway Overview

The synthesis of **4-amino-N-(4-methoxyphenyl)benzamide** is most efficiently achieved through a two-step process. This approach begins with the formation of an amide bond between 4-nitrobenzoyl chloride and p-anisidine (4-methoxyaniline), yielding the intermediate, N-(4-methoxyphenyl)-4-nitrobenzamide. The subsequent step involves the selective reduction of the nitro group to a primary amine, affording the final product. This strategy is widely applicable for the synthesis of various substituted benzamides.[1]

## Logical Relationship of the Synthetic Strategy



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Caption: Logical workflow for the synthesis of **4-amino-N-(4-methoxyphenyl)benzamide**.

## Quantitative Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Properties of Reactants and Products

| Compound               | IUPAC Name                           | CAS Number | Molecular Formula   | Molecular Weight (g/mol) | Physical State           | Melting Point (°C) |
|------------------------|--------------------------------------|------------|---|--------------------------|--------------------------|--------------------|
| 4-Nitrobenzyl chloride | 4-Nitrobenzyl chloride               | 122-04-3   | C <sub>7</sub> H <sub>4</sub> ClNO <sub>2</sub>               | 185.56                   | Yellow crystalline solid | 71-74              |
| p-Anisidine            | 4-Methoxyaniline                     | 104-94-9   | C <sub>7</sub> H <sub>9</sub> NO                              | 123.15                   | White to brownish solid  | 57-60              |
| Intermediate           | N-(4-methoxyphenyl)-4-nitrobenzamide | 24730-11-8 | C <sub>14</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub> | 272.26                   | Solid                    | 197[2]             |
| Final Product          | 4-amino-N-(4-methoxyphenyl)benzamide | 891-35-0   | C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> | 242.27[3]                | Solid                    | Not Reported       |

Table 2: Summary of Reaction Yields

| Reaction Step           | Product                              | Typical Yield (%) |
|-------------------------|--------------------------------------|-------------------|
| Step 1: Amide Formation | N-(4-methoxyphenyl)-4-nitrobenzamide | 85-95 (estimated) |
| Step 2: Nitro Reduction | 4-amino-N-(4-methoxyphenyl)benzamide | 80-90 (estimated) |

Note: Yields are estimated based on analogous reactions described in the literature.[1]

## Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

## Step 1: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide (Amide Formation)

This procedure details the acylation of p-anisidine with 4-nitrobenzoyl chloride.

Materials:

- p-Anisidine (4-methoxyaniline)
- 4-Nitrobenzoyl chloride
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or Pyridine
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath with continuous stirring.
- Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane in a separate flask.
- Add the 4-nitrobenzoyl chloride solution dropwise to the cooled p-anisidine solution over 15-20 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, saturated  $\text{NaHCO}_3$  solution, and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-methoxyphenyl)-4-nitrobenzamide.

## Step 2: Synthesis of 4-amino-N-(4-methoxyphenyl)benzamide (Nitro Reduction)

This final step involves the reduction of the nitro group of the intermediate to a primary amine. Two common and effective methods are provided below.

### Method A: Catalytic Hydrogenation

#### Materials:

- N-(4-methoxyphenyl)-4-nitrobenzamide
- Palladium on carbon (10% Pd/C)
- Ethanol or Methanol
- Hydrogen gas supply (balloon or hydrogenation apparatus)
- Filtration apparatus (e.g., Celite pad)

#### Procedure:

- Dissolve N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.
- Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

- Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
- Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
- Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Rinse the Celite pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent to obtain pure **4-amino-N-(4-methoxyphenyl)benzamide**.

#### Method B: Reduction with Stannous Chloride

##### Materials:

- N-(4-methoxyphenyl)-4-nitrobenzamide
- Stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Ethanol
- Ethyl acetate
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution

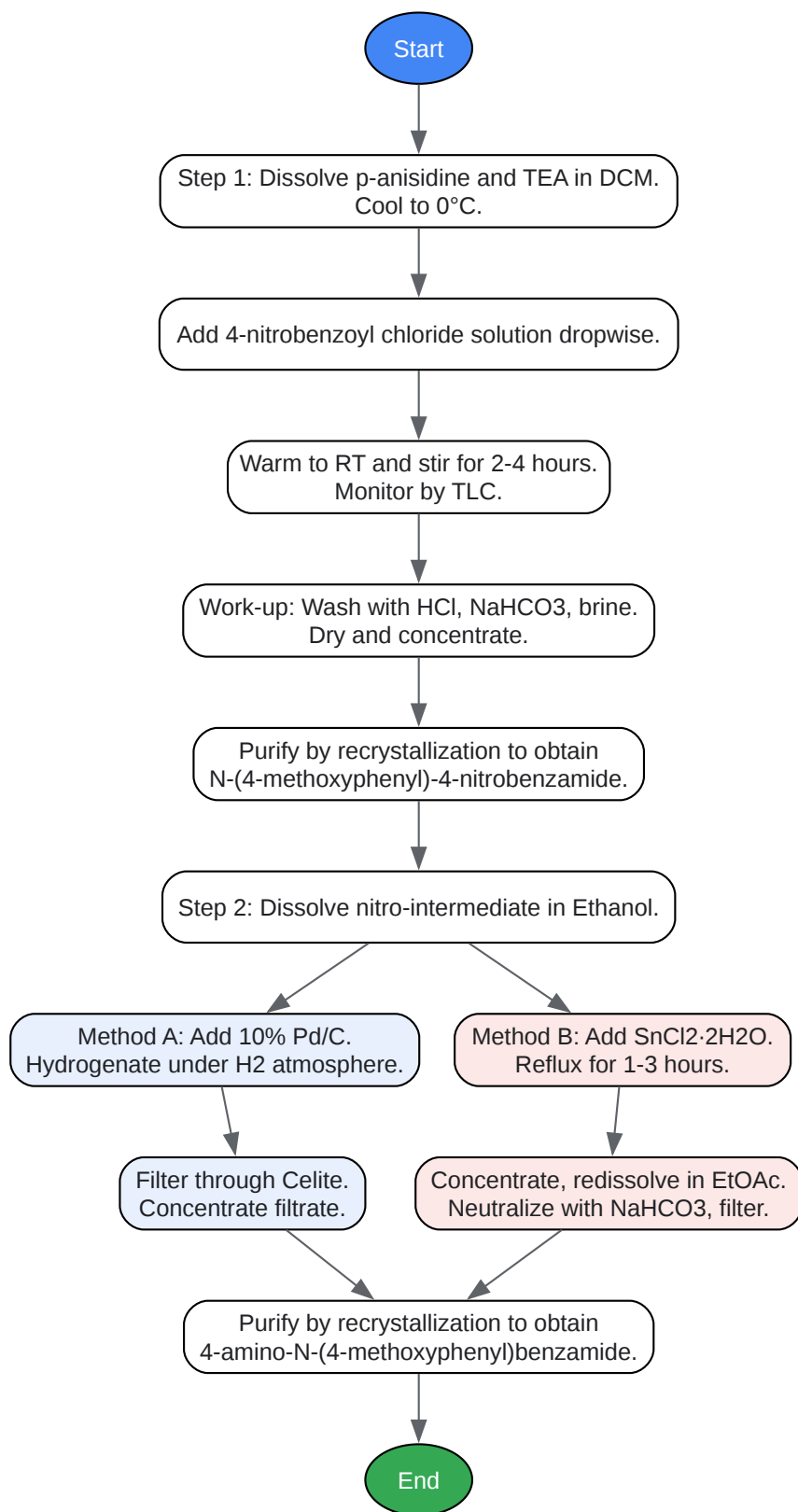
##### Procedure:

- In a round-bottom flask, dissolve N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol.
- Add stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) (3-5 equivalents) to the solution.<sup>[4]</sup>
- Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 1-3 hours, monitoring the reaction progress by TLC.

- After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
- Redissolve the residue in ethyl acetate and neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic.
- Filter the resulting suspension to remove the tin salts.
- Transfer the filtrate to a separatory funnel and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization to afford **4-amino-N-(4-methoxyphenyl)benzamide**.

## Mandatory Visualization

### Synthetic Workflow Diagram



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Caption: Experimental workflow for the synthesis of **4-amino-N-(4-methoxyphenyl)benzamide**.

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